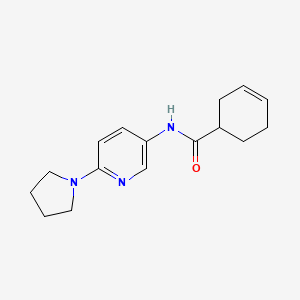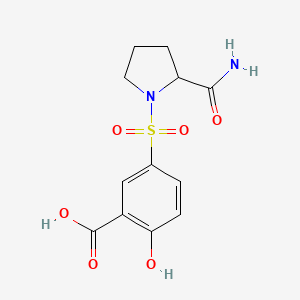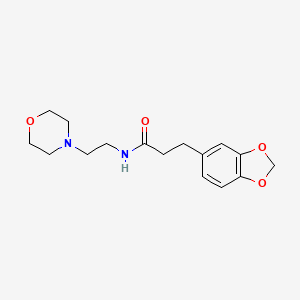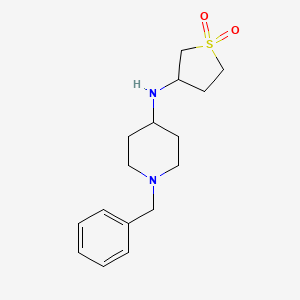![molecular formula C19H20F2N2O3S B7495682 2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'compound X' and is known to possess unique biochemical and physiological properties that make it a promising candidate for drug development.
作用机制
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. Additionally, compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its potency and selectivity. This compound has been shown to be highly effective at inhibiting specific enzymes or proteins, making it a valuable tool for studying various cellular processes. However, the synthesis of compound X requires specialized equipment and expertise, making it difficult to obtain in large quantities.
未来方向
There are various future directions for the research and development of compound X. One potential area of research is the development of novel drugs that target specific enzymes or proteins that are involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in the treatment of various diseases. Finally, the synthesis of compound X needs to be optimized to enable its large-scale production for use in drug development.
合成方法
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2,6-difluorobenzoyl chloride with N-(3-methylpiperidin-1-yl)-4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
The unique properties of compound X make it an attractive candidate for various scientific research applications. One of the most promising applications of this compound is in the development of novel drugs for the treatment of various diseases such as cancer and neurological disorders. Compound X has been shown to possess potent anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
属性
IUPAC Name |
2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-13-4-3-11-23(12-13)27(25,26)15-9-7-14(8-10-15)22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNDEXOPQAAJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)



![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)

![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)



![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
